2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid
Description
Nomenclature and Classification within Piperidine Acetic Acid Derivatives
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid belongs to the broader class of piperidine acetic acid derivatives, which are characterized by the presence of both a piperidine ring and an acetic acid moiety within their molecular structure. The compound is systematically classified under the Chemical Abstracts Service (CAS) registry number 1282720-47-1. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 2-[1-(2-methylpropylcarbamoyl)piperidin-3-yl]acetic acid.
Alternative nomenclature systems identify this compound through various synonyms including [1-(Isobutylcarbamoyl)-3-piperidinyl]acetic acid. The compound is catalogued in multiple chemical databases with the molecular database number (MDL) MFCD18006954. In the PubChem database system, this compound is assigned the identifier 53625439.
The structural classification places this compound within the organic amides and carboxylic acids category, specifically as a piperidine derivative. This classification reflects the compound's dual functionality, incorporating both amide linkages through the carbamoyl group and carboxylic acid properties through the acetic acid substituent. The presence of the 2-methylpropyl (isobutyl) group attached to the carbamoyl moiety further distinguishes this compound within the piperidine acetic acid family.
Historical Development in Medicinal Chemistry Research
The development of piperidine acetic acid derivatives, including 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid, represents a significant advancement in medicinal chemistry research focused on creating bioactive compounds with enhanced pharmacological properties. Piperidines have emerged as among the most important synthetic fragments for drug design and play a crucial role in the pharmaceutical industry. The historical context of piperidine derivative research demonstrates their widespread application across multiple therapeutic areas.
Research into piperidine acetic acid derivatives has been particularly focused on their potential as gamma-secretase modulators, with scientific literature documenting the development of desymmetrization-based synthetic approaches for these compounds. The work by Cheng and colleagues represents a notable advancement in the field, demonstrating the synthetic utility of asymmetric synthesis methods for creating piperidinyl acetic acid derivatives with specific stereochemical properties.
The broader historical development of piperidine derivatives encompasses extensive research into their synthesis and pharmacological applications. Recent scientific advances have focused on the discovery and biological evaluation of potential drugs containing piperidine moieties, with particular emphasis on their roles in pain management and neurological disorders. The development of new synthetic methodologies has enabled researchers to access diverse piperidine scaffolds through various approaches including intramolecular cyclization, reductive amination, and multicomponent reactions.
Patent literature has also documented the development of piperidine acetic acid derivatives for therapeutic applications, particularly in the treatment of thrombotic disorders. These developments highlight the continued interest in exploring the therapeutic potential of piperidine-based compounds across various medical applications.
Molecular Formula, Structure, and Physiochemical Parameters
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid possesses the molecular formula C₁₂H₂₂N₂O₃, with a molecular weight of 242.31-242.32 grams per mole. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System (SMILES) notation: CC(C)CNC(=O)N1CCCC(C1)CC(=O)O.
The International Chemical Identifier (InChI) for this compound is InChI=1S/C12H22N2O3/c1-9(2)7-13-12(17)14-5-3-4-10(8-14)6-11(15)16/h9-10H,3-8H2,1-2H3,(H,13,17)(H,15,16). The corresponding InChI Key is UZOMUKSOSWQWPO-UHFFFAOYSA-N.
Table 1: Physiochemical Parameters of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid
The molecular structure features a six-membered piperidine ring as the central scaffold, with the acetic acid group attached at the 3-position of the piperidine ring. The carbamoyl substituent attached to the nitrogen atom of the piperidine ring includes a 2-methylpropyl (isobutyl) group, contributing to the compound's unique three-dimensional architecture. This structural arrangement allows for multiple potential sites of molecular interaction, making it suitable for further derivatization in medicinal chemistry applications.
Isomeric Forms and Stereochemical Properties
The stereochemical properties of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid are of particular significance in understanding its potential biological activity and synthetic accessibility. The compound contains a chiral center at the 3-position of the piperidine ring where the acetic acid substituent is attached, which can give rise to enantiomeric forms with distinct spatial arrangements.
Research in asymmetric synthesis of piperidinyl acetic acid derivatives has demonstrated the importance of stereochemical control in accessing specific enantiomers. Cheng and colleagues developed desymmetrization-based approaches that enable the selective synthesis of particular stereoisomers through the use of N-tert-butanesulfinyl imine reduction and diastereoselective lactam formation. These methodologies represent significant advances in controlling the stereochemical outcome of piperidine acetic acid derivative synthesis.
The stereochemical considerations extend beyond the immediate chiral center to encompass the overall three-dimensional arrangement of the molecule. The piperidine ring can adopt different conformational states, with the chair conformation being the most stable arrangement. The positioning of the acetic acid and carbamoyl substituents relative to the piperidine ring influences the compound's spatial properties and potential for molecular recognition events.
Table 2: Stereochemical Analysis of Piperidine Ring Conformations
The stereochemical properties of this compound class have been extensively studied in the context of gamma-secretase modulator development, where specific stereoisomers demonstrate enhanced biological activity. The synthetic utility of asymmetric approaches has been demonstrated through the concise synthesis of related gamma-secretase modulators, highlighting the importance of stereochemical control in accessing bioactive forms of these compounds.
Properties
IUPAC Name |
2-[1-(2-methylpropylcarbamoyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)7-13-12(17)14-5-3-4-10(8-14)6-11(15)16/h9-10H,3-8H2,1-2H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOMUKSOSWQWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
Recent studies have indicated that derivatives of piperidine compounds can exhibit antidiabetic properties. The structural features of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid suggest potential efficacy in modulating glucose metabolism and enhancing insulin sensitivity. Research has shown that piperidine derivatives can act on various metabolic pathways, making them candidates for further development as antidiabetic agents .
2. Neurological Disorders
The piperidine ring is known for its neuroprotective effects. Compounds similar to 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid have been investigated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. Preliminary studies suggest that this compound may have implications in treating conditions such as Alzheimer's disease and Parkinson's disease by potentially inhibiting neuroinflammation and promoting neuronal survival .
Pharmacological Studies
1. Pain Management
There is evidence suggesting that compounds containing piperidine structures can serve as analgesics. The unique configuration of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid may enhance its binding affinity to pain receptors, thus providing a basis for its development as a novel pain management therapy. Ongoing research aims to elucidate its mechanism of action in pain pathways .
2. Anti-inflammatory Properties
Studies have shown that certain piperidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The application of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid in inflammatory models could provide insights into its potential therapeutic roles in conditions like arthritis or chronic inflammatory diseases .
Biochemical Applications
1. Enzyme Inhibition
The structural attributes of this compound suggest it could act as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes involved in metabolic disorders, thereby regulating pathways critical for maintaining homeostasis in biological systems .
2. Drug Delivery Systems
The ability of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid to form stable complexes with various drug molecules positions it as a potential candidate for drug delivery systems. Its compatibility with lipophilic drugs could enhance bioavailability and therapeutic efficacy when used in formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. Its carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid with structurally or functionally related compounds.
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Core Heterocycle Differences: The target compound and 2-(1-isopropylpiperidin-3-yl)acetic acid share a piperidine core but differ in substituents. The pyrazolone derivative (852851-73-1) replaces piperidine with a 5-oxo-2,5-dihydro-1H-pyrazole ring, introducing a conjugated system that may enhance UV absorbance or redox activity . The piperazine-based compound (180576-05-0) contains two nitrogen atoms in the ring, increasing polarity and enabling dual hydrogen-bonding interactions, which is critical for Fmoc-based peptide synthesis .
Substituent Effects :
- The carbamoyl linkage in the target compound (vs. direct alkylation in 1220030-63-6 ) introduces an amide bond, improving hydrolytic stability but reducing flexibility .
- The acetic acid group is conserved across all compounds, suggesting a shared role in solubility enhancement or metal chelation.
Physicochemical Properties
- Molecular Weight : The target compound (199.29 g/mol) is heavier than the isopropyl analog (185.26 g/mol) due to the carbamoyl group .
Research Findings and Trends
- Bioactivity : Piperidine derivatives are prioritized in drug discovery for their blood-brain barrier permeability, while pyrazolones are explored for COX-2 inhibition .
- Synthetic Utility : Carbamoyl-linked piperidines (e.g., the target compound) show versatility in forming urea or thiourea derivatives, a feature absent in simpler alkylated analogs .
Biological Activity
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid, with the molecular formula and a molecular weight of 242.32 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carbamoyl group and an acetic acid moiety. This specific substitution pattern is believed to influence its biological interactions significantly.
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-(2-methylpropylcarbamoyl)piperidin-3-yl]acetic acid |
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.32 g/mol |
| InChI Key | UZOMUKSOSWQWPO-UHFFFAOYSA-N |
The biological activity of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in metabolic pathways. The carbamoyl group is hypothesized to form covalent bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity, which can affect cellular functions significantly.
Antimicrobial Activity
Research indicates that compounds similar to 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Similar piperidine derivatives have been shown to modulate cytokine production, indicating that 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid could influence inflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Study : A study investigating the bioactivity of piperidine derivatives revealed that compounds with similar structures exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Inflammation Modulation : In vitro assays demonstrated that piperidine derivatives could reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β in human monocytes, suggesting potential therapeutic roles in inflammatory diseases .
- Cytotoxicity Evaluation : The cytotoxic effects of compounds related to 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid were assessed using MTT assays, showing varying degrees of cytotoxicity across different cell lines .
Comparative Analysis
A comparison with similar compounds can provide insight into the unique biological activities of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid:
| Compound Name | Biological Activity |
|---|---|
| 1-{[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid | Moderate antibacterial activity |
| 2-{1-[(2-Ethylpropyl)carbamoyl]piperidin-3-yl}acetic acid | Anti-inflammatory properties |
| 3-{1-[(2-Methylpropyl)carbamoyl]piperidin-4-yl}acetic acid | Cytotoxic effects |
Q & A
Q. How can ecological toxicity risks be assessed during early-stage development?
- Methodological Answer : Follow OECD guidelines for Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition (72-hour assay). Use quantitative structure-activity relationship (QSAR) models to predict biodegradability. Note that current data gaps require conservative risk assumptions .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
